molecular formula C16H21NS B1522391 3',4',4'a,5',6',7',8',8'a-octahydro-1'H,3H-spiro[1,3-benzothiazole-2,2'-naphthalene] CAS No. 1221791-69-0

3',4',4'a,5',6',7',8',8'a-octahydro-1'H,3H-spiro[1,3-benzothiazole-2,2'-naphthalene]

Cat. No. B1522391
M. Wt: 259.4 g/mol
InChI Key: PPOXRMLBHCJICS-UHFFFAOYSA-N
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Description

3',4',4'a,5',6',7',8',8'a-octahydro-1'H,3H-spiro[1,3-benzothiazole-2,2'-naphthalene] is a useful research compound. Its molecular formula is C16H21NS and its molecular weight is 259.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3',4',4'a,5',6',7',8',8'a-octahydro-1'H,3H-spiro[1,3-benzothiazole-2,2'-naphthalene] suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3',4',4'a,5',6',7',8',8'a-octahydro-1'H,3H-spiro[1,3-benzothiazole-2,2'-naphthalene] including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Synthesis and Conformational Study of Octahydro-Naphthiridines

  • Summary of Application: A new class of endocyclic enamines, 1,6-disubstituted 1,2,3,4,5,6,7,8-octahydro-1,6-naphthiridines, was synthesized from 4-piperidone imines .
  • Methods of Application: The synthesis involved successive lithiation with lithium diethylamide, alkylation with 1-bromo-3-chloropropane, and intramolecular cyclization .
  • Results or Outcomes: A thorough optimization of the process conditions, workup, and product storage was carried out. The conformational study of 1,6-disubstituted 1,2,3,4,5,6,7,8-octahydro-1,6-naphthiridines was performed .

2. Biological Activity of 8-Hydroxyquinolines

  • Summary of Application: Compounds containing the 8-hydroxyquinoline (8-HQ) moiety exhibit a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects .
  • Methods of Application: The review focuses on the recent advances in the synthesis of 8-HQ derivatives with different pharmacological properties .
  • Results or Outcomes: Compounds containing the 8-HQ moiety have huge therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds .

3. Colorless Polyimides Derived from Octahydro-Anthracene

  • Summary of Application: A cycloaliphatic tetracarboxylic dianhydride, octahydro-2,3,6,7-anthracenetetracarboxylic dianhydride (OHADA) was synthesized to obtain novel colorless polyimides (PIs) .
  • Methods of Application: The polyaddition of OHADA and 2,2′-bis(trifluoromethyl) was used .
  • Results or Outcomes: Approaches for decolorizing an OHADA prototype and simplifying the entire process are described, and a plausible steric structure for OHADA is proposed .

properties

IUPAC Name

spiro[2,3,4,4a,5,6,8,8a-octahydro-1H-naphthalene-7,2'-3H-1,3-benzothiazole]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NS/c1-2-6-13-11-16(10-9-12(13)5-1)17-14-7-3-4-8-15(14)18-16/h3-4,7-8,12-13,17H,1-2,5-6,9-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPOXRMLBHCJICS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2CC3(CCC2C1)NC4=CC=CC=C4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3',4',4'a,5',6',7',8',8'a-octahydro-1'H,3H-spiro[1,3-benzothiazole-2,2'-naphthalene]

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3',4',4'a,5',6',7',8',8'a-octahydro-1'H,3H-spiro[1,3-benzothiazole-2,2'-naphthalene]
Reactant of Route 2
3',4',4'a,5',6',7',8',8'a-octahydro-1'H,3H-spiro[1,3-benzothiazole-2,2'-naphthalene]
Reactant of Route 3
3',4',4'a,5',6',7',8',8'a-octahydro-1'H,3H-spiro[1,3-benzothiazole-2,2'-naphthalene]
Reactant of Route 4
3',4',4'a,5',6',7',8',8'a-octahydro-1'H,3H-spiro[1,3-benzothiazole-2,2'-naphthalene]
Reactant of Route 5
3',4',4'a,5',6',7',8',8'a-octahydro-1'H,3H-spiro[1,3-benzothiazole-2,2'-naphthalene]
Reactant of Route 6
3',4',4'a,5',6',7',8',8'a-octahydro-1'H,3H-spiro[1,3-benzothiazole-2,2'-naphthalene]

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